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molecular formula C20H14F3N3O3 B8620999 N'-(2-phenoxypyridine-3-carbonyl)-3-(trifluoromethyl)benzhydrazide

N'-(2-phenoxypyridine-3-carbonyl)-3-(trifluoromethyl)benzhydrazide

Cat. No. B8620999
M. Wt: 401.3 g/mol
InChI Key: JMOHWBTUNWBBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07074813B2

Procedure details

A solution of 3-(trifluoromethyl)benzhydrazide (102.1 mg, 0.5 mmol), 2-phenoxypyridine-3-carbonyl chloride (117 mg, 0.5 mmol) in pyridine (5 mL) was refluxed for 2 h. It was evaporated in vacuo and the residue was purified by column chromatography (silica gel, EtOAc/CH2Cl2=4:1) to give 107 mg (54%) of the title compound. 1H NMR (CDCl3): 10.88 (d, J=6.3 Hz, 1H), 9.80 (d, J=6.3 Hz, 1H), 8.60 (m, 1H), 8.30 (m, 1H), 8.17 (s, 1H), 8.06 (d, J=8.1 Hz, 1H), 7.81 (d, J=7.8 Hz, 1H), 7.61 (t, J=7.2 Hz, 1H), 7.51–7.46 (m, 2H), 7.34–7.17 (m, 4H).
Quantity
102.1 mg
Type
reactant
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([NH:8][NH2:9])=[O:7].[O:15]([C:22]1[C:27]([C:28](Cl)=[O:29])=[CH:26][CH:25]=[CH:24][N:23]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>N1C=CC=CC=1>[O:15]([C:22]1[C:27]([C:28]([NH:9][NH:8][C:6](=[O:7])[C:5]2[CH:10]=[CH:11][CH:12]=[C:3]([C:2]([F:13])([F:14])[F:1])[CH:4]=2)=[O:29])=[CH:26][CH:25]=[CH:24][N:23]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
102.1 mg
Type
reactant
Smiles
FC(C=1C=C(C(=O)NN)C=CC1)(F)F
Name
Quantity
117 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=NC=CC=C1C(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, EtOAc/CH2Cl2=4:1)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=NC=CC=C1C(=O)NNC(C1=CC(=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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